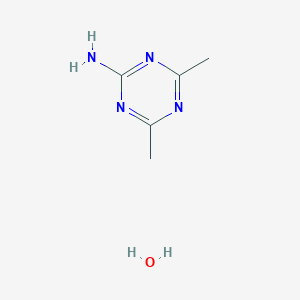

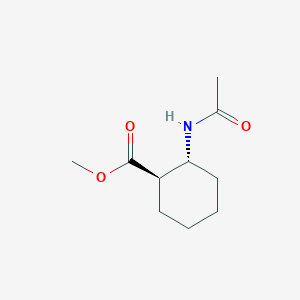

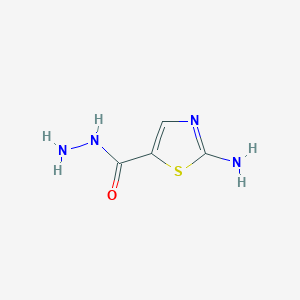

4,6-二甲基-1,3,5-三嗪-2-胺水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine derivatives often involves reactions with methyl iodide, producing various methylation products identified through techniques like carbon-13 nuclear magnetic resonance spectroscopy. These methods establish reliable techniques for determining methylation sites in triazine systems (Jacobsen & Jonge, 1987). Another approach involves the reaction of hydrazino triazines with aliphatic acids, orthoesters, and other reagents, leading to novel s-triazolo and tetrazolo triazine ring systems (Lovelette, 1979).

Molecular Structure Analysis

Structural analysis of triazine derivatives shows a variety of configurations, including flattened boat conformations and extensive hydrogen bonding patterns that stabilize the crystal structure. For example, the molecular and crystal structure of certain triazine derivatives highlights the importance of NH⋯N hydrogen bonds and π–π stacking interactions in maintaining the crystal structure (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Triazine compounds undergo various chemical reactions, including deprotonation and azide-tetrazole tautomerization in solutions like dimethylsulfoxide (DMSO). These transformations can be significant for synthesizing new energetic materials (Chapyshev & Ushakov, 2015).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility and thermal stability, vary widely. For instance, poly(hydrazino-1,3,5-triazines) exhibit different solubilities and thermal decomposition temperatures based on their substituents (Unishi et al., 1974).

Chemical Properties Analysis

The chemical properties of 4,6-dimethyl-1,3,5-triazin-2-amine derivatives, such as reactivity towards various chemical groups and potential for forming hydrogen bonds, contribute to their wide range of applications in different fields. These properties are often characterized by detailed NMR, HRMS, and elemental analysis (Sharma et al., 2017).

科学研究应用

1. 有机催化和氢键网络

4,6-二烷基-2-氨基-1,3,5-三嗪,包括4,6-二甲基-1,3,5-三嗪-2-胺,已被探索作为手性硫脲有机催化剂的构建块的潜力。这些化合物在固态中形成延展的氢键网络,这一性质在有机催化领域具有重要意义(肖、珀蒂希和欣特曼,2015年)。

2. 聚(肼基-1,3,5-三嗪)的合成

已经对使用1,3,5-三嗪衍生物(包括具有二甲基氨基的衍生物)合成聚(肼基-1,3,5-三嗪)进行了研究。这些聚合物以其在各种酸中的溶解性和热稳定性而著称,在材料科学和工程中具有应用(Unishi, Tanaka, Ishikawa, & Honda, 1974)。

3. 分子和晶体结构研究

对三嗪-2-胺衍生物(包括二甲基变体)的分子和晶体结构的研究有助于更深入地了解它们的化学性质以及在晶体学和材料设计中的潜在应用(多尔任科等人,2008年)。

4. 微波辅助合成和动态行为

N2、N4、N6-三(1H-吡唑基)-1,3,5-三嗪-2,4,6-三胺的微波辅助合成展示了1,3,5-三嗪在化学合成中的多功能性。这种方法为开发具有潜在应用的新化合物开辟了途径,包括药物(Díaz‐Ortiz等人,2005年)。

5. 共晶溶剂化物和盐的开发

对1,3,5-三嗪-2,4,6-三胺(一种相关化合物)的共晶溶剂化物和盐的制备和结构评估的研究对于开发新的药物制剂和材料科学应用至关重要(García-Santos等人,2017年)。

6. 高能材料

4,6-二甲基-1,3,5-三嗪-2-胺衍生物已被探索作为高能材料的潜力。这项研究在爆炸物和推进剂领域具有重要意义,其中稳定性和能量特性是关键因素(拉奥、古莱和穆拉利达兰,2021年)。

安全和危害

未来方向

属性

IUPAC Name |

4,6-dimethyl-1,3,5-triazin-2-amine;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.H2O/c1-3-7-4(2)9-5(6)8-3;/h1-2H3,(H2,6,7,8,9);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKUOCRCKNMNTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimethyl-1,3,5-triazin-2-amine Hydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)

![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)